

Neobavaisoflavone chemical structure and properties

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Compound of Interest

Compound Name: Neobavaisoflavone

Cat. No.: B1678162

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Neobavaisoflavone: A Comprehensive Technical Guide

Neobavaisoflavone, a prenylated isoflavone primarily isolated from the seeds of *Psoralea corylifolia*, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, biological activities, and the underlying molecular mechanisms, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Neobavaisoflavone is classified as a member of the 7-hydroxyisoflavones. Its structure is characterized by a 7-hydroxyisoflavone core with an additional hydroxyl group at the 4' position and a prenyl group at the 3' position.^[1]

Table 1: Physicochemical Properties of **Neobavaisoflavone**

Property	Value	Source
Molecular Formula	C20H18O4	[2][3][4]
Molecular Weight	322.35 g/mol	[2]
CAS Number	41060-15-5	
Appearance	White to yellow powder	
Solubility	Soluble in DMSO (≥ 31 mg/mL), DMF (20 mg/mL), and Ethanol (1 mg/mL). Sparingly soluble in a DMF:PBS (pH 7.2) (1:4) solution (0.1 mg/mL).	
UV max	249 nm	

Biological Activities and Mechanisms of Action

Neobavaisoflavone exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-melanogenic, neuroprotective, and osteogenic effects. These activities are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

Neobavaisoflavone has demonstrated potent anti-inflammatory effects by suppressing the activation of key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, **neobavaisoflavone** significantly inhibits the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1 β (IL-1 β), and tumor necrosis factor- α (TNF- α). This inhibition is achieved through the downregulation of the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways.

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Anti-melanogenic Activity

Neobavaisoflavone has been shown to inhibit melanogenesis, the process of melanin production. In B16F10 melanoma cells, it reduces melanin synthesis and tyrosinase activity. The mechanism involves the regulation of the Akt/GSK-3 β and MEK/ERK signaling pathways. **Neobavaisoflavone** promotes the phosphorylation and activation of proteins that inhibit melanogenesis, such as GSK3 β and ERK.

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Anti-cancer Activity

Neobavaisoflavone exhibits anti-cancer properties in various cancer cell lines. It can induce apoptosis and has been shown to sensitize TRAIL-resistant prostate cancer cells to TRAIL-mediated apoptosis. In human U373MG glioma cells, co-treatment with TRAIL and

neobavaisoflavone leads to the upregulation of DR5 expression and activation of caspases 3, 8, and 9. It also inhibits the proliferation of prostate cancer cells in a dose-dependent manner. Furthermore, **neobavaisoflavone** has been observed to decrease the viability of U-87 MG glioblastoma cells.

Other Biological Activities

- **Inhibition of DNA Polymerase and Platelet Aggregation:** **Neobavaisoflavone** has been reported to inhibit DNA polymerase and platelet aggregation.
- **Neuroprotection:** It has shown neuroprotective effects by ameliorating memory deficits and brain damage in an Alzheimer's disease mouse model through the regulation of SIRT1.
- **Osteoclastogenesis Inhibition:** **Neobavaisoflavone** inhibits RANKL-mediated osteoclastogenesis by disrupting the interaction of RANK with TRAF6 and c-Src, and subsequently inactivating the NF- κ B, MAPKs, and Akt signaling pathways.
- **Antioxidant and Antinitrosant Activity:** Computational studies suggest that **neobavaisoflavone** is a potent scavenger of hydroperoxyl and nitrogen dioxide radicals, indicating strong antioxidant and antinitrosant capacities.
- **Antibacterial Activity:** It displays antibiotic activity against multi-drug resistant Gram-negative bacteria.

Experimental Protocols

Extraction of Neobavaisoflavone from *Psoralea corylifolia*

A common method for extracting **neobavaisoflavone** and other flavonoids from the seeds of *Psoralea corylifolia* is ultrasonic-assisted extraction (UAE) with ethanol.

Protocol:

- **Sample Preparation:** 10 g of powdered *Psoralea corylifolia* seeds are placed in a 250 mL flask.

- Solvent Addition: 150 mL of 70% ethanol is added to the flask (solid-to-liquid ratio of 1:15 g/mL).
- Ultrasonication: The flask is placed in an ultrasonic bath at a power of 400 W and a temperature of 60°C for 30-60 minutes.
- Filtration: The mixture is filtered to separate the extract from the solid residue.
- Solvent Evaporation: The filtrate is concentrated using a rotary evaporator under reduced pressure at 50°C to yield the crude extract.
- Storage: The dried extract is stored in an airtight, light-protected container at 4°C.

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High-Performance Liquid Chromatography (HPLC) for Quantification

Method for determining the content of **neobavaisoflavone**:

- Column: WondaSil® C18 (150.0 mm × 4.6 mm, 5 µm).
- Mobile Phase: Gradient elution with 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).
- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 254 nm.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.

In Vitro Anti-inflammatory Activity Assay in RAW264.7 Macrophages

Protocol for assessing the anti-inflammatory effects of **neobavaisoflavone**:

- Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.
- Cell Treatment: Cells are treated with lipopolysaccharide (LPS) (e.g., 62.5 ng/ml) and different concentrations of **neobavaisoflavone** (e.g., 0.01, 0.1, and 1 µM) for 24 hours.
- Analysis of Inflammatory Mediators:
 - Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
 - Cytokine Levels (IL-6, IL-1β, TNF-α): Quantified using ELISA kits.
 - Protein Expression (iNOS, COX-2): Determined by Western blotting.
- Analysis of Signaling Pathways:
 - NF-κB and MAPK Activation: The phosphorylation of key proteins in these pathways (e.g., p65, ERK, JNK, p38) is assessed by Western blotting.

Quantitative Data Summary

Table 2: In Vitro Efficacy of **Neobavaisoflavone**

Activity	Cell Line	Parameter	Value	Source
Anti-inflammatory	RAW264.7	NO Production (ED50)	25 μ M	
	RAW264.7	IL-1 β Production (ED50)	23.11 μ M	
	RAW264.7	IL-6 Production (ED50)	5.03 μ M	
	RAW264.7	IL-12p70 Production (ED50)	5.26 μ M	
	RAW264.7	TNF- α Production (ED50)	18.80 μ M	
Anti-cancer	LNCaP	Apoptosis with TRAIL (100 ng/ml)	77.5% at 50 μ M	
Enzyme Inhibition	Carboxylesterase 1	Ki	5.3 μ M	

Conclusion

Neobavaisoflavone is a promising natural compound with a wide array of therapeutic potentials. Its well-characterized anti-inflammatory, anti-cancer, and anti-melanogenic activities, coupled with its effects on neuroprotection and bone metabolism, make it a compelling candidate for further investigation and drug development. The detailed mechanisms of action, involving the modulation of critical signaling pathways such as NF- κ B, MAPK, and Akt, provide a solid foundation for its exploration in various disease models. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the pharmacological profile of this multifaceted isoflavone.

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